11H-pyrido[2,1-b]quinazolin-11-one

Catalog No.
S605894
CAS No.
578-96-1
M.F
C12H8N2O
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11H-pyrido[2,1-b]quinazolin-11-one

CAS Number

578-96-1

Product Name

11H-pyrido[2,1-b]quinazolin-11-one

IUPAC Name

pyrido[2,1-b]quinazolin-11-one

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H

InChI Key

MONJTOUXCWKOFS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2

solubility

28.7 [ug/mL]

Synonyms

11-PQ, 11H-pyrido(2,1-b)quinazolin-11-one

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2

Efflux pumps are protein complexes in bacterial cells that can expel antibiotics and other harmful substances, rendering them ineffective. The emergence of multidrug-resistant tuberculosis (MDR-TB) strains poses a significant challenge in treating the disease. These strains develop resistance to multiple antibiotics, making it difficult to find effective treatment options.

A study published in Frontiers in Pharmacology investigated the potential of quinazolinone analogues as efflux pump inhibitors in Mycobacterium smegmatis, a closely related bacterium often used as a surrogate for MTB []. The study found that 16 synthesized quinazolinone analogues exhibited efflux pump inhibitory activity in M. smegmatis.

11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound characterized by a fused pyridine and quinazolinone structure. Its molecular formula is C12H8N2OC_{12}H_{8}N_{2}O, and it features a nitrogen atom in the pyridine ring and a carbonyl group in the quinazolinone moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules.

  • Ullmann-Goldberg Reaction: This method employs copper-catalyzed coupling reactions, where aryl halides react with amines to form biaryl compounds. In the case of 11H-pyrido[2,1-b]quinazolin-11-one, 2-iodobenzoate esters react with 2-aminopyridines under sonochemical conditions, yielding good to excellent yields (51–93%) of the desired product .
  • Condensation Reactions: The compound can also be synthesized through the condensation of o-chlorobenzoic acid with 2-aminopyridine in dimethylformamide, followed by cyclization .
  • Carbonylation/Nucleophilic Aromatic Substitution: Various palladium-catalyzed carbonylation methods have been explored, allowing for the introduction of carbonyl functionalities into the heterocyclic structure .

11H-pyrido[2,1-b]quinazolin-11-one has shown promising biological activities, particularly in antiviral research. Studies have evaluated its interactions with the RNA-dependent RNA polymerase of SARS-CoV-2, indicating that some derivatives exhibit comparable activity to established antiviral drugs like penciclovir . This suggests potential applications in treating viral infections.

Several synthesis methods have been reported for 11H-pyrido[2,1-b]quinazolin-11-one:

  • Ultrasound-Assisted Synthesis: A one-pot reaction using ultrasound has been developed to enhance yields and reduce reaction times. The process involves the reaction of 2-iodobenzoate with 2-aminopyridine in the presence of copper(I) iodide as a catalyst and cesium carbonate as a base in dimethyl sulfoxide .
  • Palladium-Catalyzed Reactions: Different palladium-catalyzed methods such as carbonylation and nucleophilic aromatic substitution have been employed to synthesize various derivatives efficiently .
  • Traditional Heating Methods: Conventional heating methods in solvents like dimethylformamide have also been utilized for synthesizing this compound through direct condensation routes .

The unique structure of 11H-pyrido[2,1-b]quinazolin-11-one allows for diverse applications:

  • Pharmaceutical Development: Its derivatives are being explored for their antiviral properties and potential use in treating infectious diseases.
  • Chemical Biology: The compound serves as a valuable scaffold for designing new bioactive molecules due to its ability to interact with biological targets.

In silico studies have indicated that certain derivatives of 11H-pyrido[2,1-b]quinazolin-11-one can interact effectively with key viral proteins, such as the RNA-dependent RNA polymerase of SARS-CoV-2. While none surpassed penciclovir's interactions, some showed comparable binding affinities, suggesting avenues for further development and optimization in drug design .

Several compounds share structural similarities with 11H-pyrido[2,1-b]quinazolin-11-one. Here are a few notable examples:

Compound NameStructure TypeUnique Features
6H-pyrido[3,2-b]quinazolin-6-oneFused pyridine and quinazolinoneExhibits different biological activities compared to 11H-pyrido[2,1-b]quinazolin-11-one.
7H-pyrido[3,4-b]quinazolin-7-oneSimilar fused structureKnown for its anti-inflammatory properties.
Pyrido[2,3-b]quinazolineRelated heterocyclic compoundOften used as an intermediate in organic synthesis.

The uniqueness of 11H-pyrido[2,1-b]quinazolin-11-one lies in its specific arrangement of nitrogen atoms and carbonyl functionalities that contribute to its distinct biological activity profile compared to these similar compounds.

XLogP3

1.5

LogP

2.08 (LogP)

Other CAS

578-96-1

Wikipedia

11H-Pyrido[2,1-b]quinazolin-11-one

Dates

Last modified: 08-15-2023

Explore Compound Types